molecular formula C5H9NO4Se B14599997 DL-Alanine, 3-((carboxymethyl)seleno)- CAS No. 59745-40-3

DL-Alanine, 3-((carboxymethyl)seleno)-

Cat. No.: B14599997
CAS No.: 59745-40-3
M. Wt: 226.10 g/mol
InChI Key: RVRJHKYYXLZVHE-VKHMYHEASA-N
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Description

DL-Alanine, 3-((carboxymethyl)seleno)-: is a selenoamino acid derivative where selenium is incorporated into the alanine structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: DL-Alanine, 3-((carboxymethyl)seleno)- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenocysteine residues back to their selenol forms.

    Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various nucleophiles can be used to replace the selenium atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can regenerate selenols.

Scientific Research Applications

Chemistry: DL-Alanine, 3-((carboxymethyl)seleno)- is used as a model compound in studies involving selenoamino acids and their reactivity. It is also employed in the synthesis of selenopeptides, which are valuable in understanding the role of selenium in biological systems .

Biology: In biological research, this compound is studied for its role in selenoprotein synthesis and its potential antioxidant properties. It is also used to investigate the effects of selenium incorporation into proteins and its impact on cellular functions .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its role in preventing oxidative stress-related diseases. It is also being studied for its potential use in cancer prevention and treatment .

Industry: In industrial applications, DL-Alanine, 3-((carboxymethyl)seleno)- is used in the production of selenium-enriched supplements and functional foods. Its unique properties make it a valuable additive in various formulations .

Mechanism of Action

The mechanism of action of DL-Alanine, 3-((carboxymethyl)seleno)- involves its incorporation into selenoproteins, where it can exert antioxidant effects by neutralizing reactive oxygen species (ROS). The selenium atom in the compound plays a crucial role in these redox reactions, helping to maintain cellular redox balance and protect against oxidative damage . Additionally, the compound can disrupt protein homeostasis by misincorporation into proteins, leading to potential cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: DL-Alanine, 3-((carboxymethyl)seleno)- is unique due to its specific incorporation of selenium into the alanine structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.

Properties

CAS No.

59745-40-3

Molecular Formula

C5H9NO4Se

Molecular Weight

226.10 g/mol

IUPAC Name

(2R)-2-amino-3-(carboxymethylselanyl)propanoic acid

InChI

InChI=1S/C5H9NO4Se/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

RVRJHKYYXLZVHE-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]CC(=O)O

Canonical SMILES

C(C(C(=O)O)N)[Se]CC(=O)O

Origin of Product

United States

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